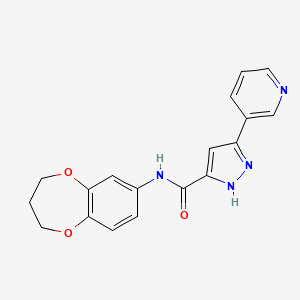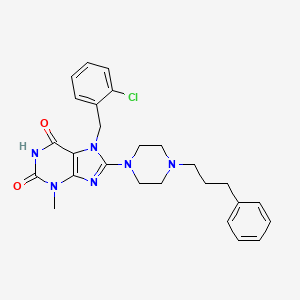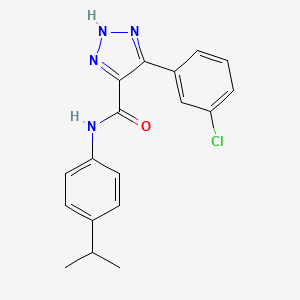
Iridium;tetrahydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iridium tetrahydroiodide is a chemical compound consisting of iridium and iodine atoms. Iridium is a transition metal known for its high density, corrosion resistance, and significant catalytic properties. The combination of iridium with iodine forms iridium tetrahydroiodide, which has unique properties and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of iridium tetrahydroiodide typically involves the reaction of iridium metal with iodine under controlled conditions. One common method is the direct combination of iridium and iodine at elevated temperatures. The reaction can be represented as:
Ir+4I2→IrI4
Another method involves the use of iridium chloride and potassium iodide in an aqueous solution, followed by the reduction of the resulting iridium iodide complex. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of iridium tetrahydroiodide may involve large-scale synthesis using high-purity iridium and iodine. The process typically includes steps such as purification of raw materials, controlled reaction conditions, and isolation of the product through crystallization or precipitation techniques.
化学反応の分析
Types of Reactions
Iridium tetrahydroiodide undergoes various chemical reactions, including:
Oxidation: Iridium tetrahydroiodide can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state iridium compounds.
Substitution: The iodine atoms in iridium tetrahydroiodide can be substituted with other ligands or atoms.
Common Reagents and Conditions
Common reagents used in the reactions of iridium tetrahydroiodide include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of iridium tetrahydroiodide depend on the type of reaction and the reagents used. For example, oxidation may yield iridium(V) compounds, while reduction may produce iridium(III) or iridium(I) compounds. Substitution reactions can lead to the formation of various iridium complexes with different ligands.
科学的研究の応用
Iridium tetrahydroiodide has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic and inorganic reactions due to its high catalytic activity and stability.
Material Science: Iridium tetrahydroiodide is used in the synthesis of advanced materials, including nanomaterials and thin films.
Medicine: Research is ongoing to explore the potential use of iridium compounds in cancer treatment and other medical applications.
Electronics: It is used in the development of electronic devices, including light-emitting diodes (LEDs) and photovoltaic cells.
作用機序
The mechanism of action of iridium tetrahydroiodide involves its interaction with molecular targets and pathways. In catalysis, iridium tetrahydroiodide acts as a catalyst by facilitating the transfer of electrons and protons, thereby accelerating chemical reactions. In biological systems, iridium compounds may interact with cellular components, leading to various biochemical effects.
類似化合物との比較
Iridium tetrahydroiodide can be compared with other iridium compounds, such as iridium chloride and iridium bromide. While all these compounds share similar catalytic properties, iridium tetrahydroiodide is unique due to its specific reactivity with iodine. Other similar compounds include:
Iridium chloride: Used in catalysis and material science.
Iridium bromide: Known for its catalytic properties and use in organic synthesis.
Iridium oxide: Used in electrochemical applications and as a catalyst.
Iridium tetrahydroiodide stands out due to its unique combination of iridium and iodine, which imparts distinct chemical and physical properties.
特性
分子式 |
H4I4Ir |
|---|---|
分子量 |
703.87 g/mol |
IUPAC名 |
iridium;tetrahydroiodide |
InChI |
InChI=1S/4HI.Ir/h4*1H; |
InChIキー |
FOCVPYWBRCVWNL-UHFFFAOYSA-N |
正規SMILES |
I.I.I.I.[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B14099694.png)

![N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B14099704.png)

![1-(2-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14099722.png)

![(Z)-N,N'-dicyclohexylmorpholine-4-carboximidamide; {[(2R,3S,4R,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(morpholin-4-yl)phosphinic acid](/img/structure/B14099732.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14099734.png)
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099746.png)
![8-(4-butylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14099754.png)


![1-(3,4-Dichlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099772.png)

